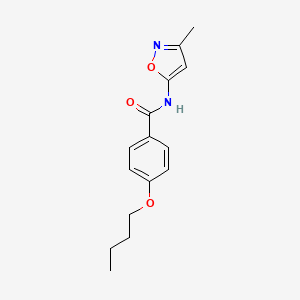

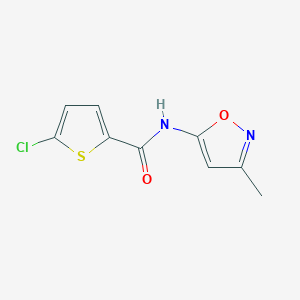

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide” is a new compound capable of inhibiting the activity of SHP2 phosphatase . SHP2 phosphatase is a positive regulator of cellular signaling leading to proliferation, differentiation, and survival, and its constitutive activation is associated with oncogenesis . Therefore, compounds that can inhibit SHP2 phosphatase have potential therapeutic applications in various diseases, such as Noonan Syndrome, Leopard Syndrome, juvenile myelocytic leukemias, neuroblastoma, melanoma, acute myeloid leukemia, and cancers of the breast, lung, and colon .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This reaction has found widespread use in synthetic chemistry due to its mild conditions and functional group tolerance . In the case of our compound, it can serve as an organoboron reagent in SM coupling reactions, enabling the construction of complex molecules.

Antimicrobial Activity

Thiophene derivatives, including those containing the isoxazole moiety, exhibit high antimicrobial activity against various microbial infections. Researchers have explored these compounds for their potential as antimicrobial agents . Our compound could be investigated further in this context.

Synthesis of Heterocyclic Compounds

3-Amino-5-methylisoxazole, a related compound, has been utilized in the synthesis of naphtho[1,2-e][1,3]oxazines. These heterocyclic structures have potential mosquito larvicidal activity . Our compound’s similar structure suggests it might participate in similar synthetic pathways.

Polymorphism Studies

Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds. Polymorphism studies provide insights into the behavior of such molecules . Investigating our compound’s polymorphic forms could be valuable.

Drug Discovery

Isoxazoles are commonly found in commercially available drugs. Their significance in drug discovery prompts the search for new eco-friendly synthetic strategies . Our compound’s unique structure could inspire novel drug candidates.

Mecanismo De Acción

Target of Action

Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives have been known to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific mode of action can vary depending on the substitution of various groups on the isoxazole ring .

Biochemical Pathways

Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Isoxazole derivatives have been known to exhibit a wide range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.

Action Environment

It’s worth noting that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Propiedades

IUPAC Name |

3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-6-10(18-16-7)15-13(17)12-11(14)8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLWFFBSLGHXEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)

![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)

![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)

![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)